

Chemical structure and molecular formula of 6"-O-Xylosylglycitin.

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Technical Whitepaper: 6"-O-Xylosylglycitin

Audience: Researchers, scientists, and drug development professionals.

Introduction

6"-O-Xylosylglycitin is a naturally occurring isoflavonoid glycoside.[1][2][3] This document provides a comprehensive overview of its chemical structure and molecular properties, serving as a foundational reference for researchers in medicinal chemistry, natural product chemistry, and drug discovery. This compound has been isolated from the flower of Pueraria thunbergiana Benth.[1][2][3][4]

Chemical Structure and Molecular Formula

The fundamental identity of a chemical compound lies in its structure and formula. **6"-O-Xylosylglycitin** is a complex molecule composed of a glycitin core (an isoflavone) to which a xylose sugar moiety is attached.

Molecular Formula and Weight

The molecular formula of **6"-O-Xylosylglycitin** is C₂₇H₃₀O₁₄.[5] This formula indicates a composition of 27 carbon atoms, 30 hydrogen atoms, and 14 oxygen atoms. The calculated molecular weight of this compound is approximately 578.52 g/mol .[1][6]



Chemical Structure

The chemical structure of **6"-O-Xylosylglycitin** is characterized by an isoflavone backbone, which is a type of flavonoid. The core isoflavone is glycitein, which is substituted with a xylosyl group. The IUPAC name for **6"-O-Xylosylglycitin** is 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one.[5]

The key structural features include:

- Isoflavone Core: A three-ring system consisting of two aromatic rings and a heterocyclic ring containing an oxygen atom.
- Glycosidic Bond: The xylose sugar is linked to the glycitin aglycone via a glycosidic bond at the 6"-hydroxyl group of the glucose moiety attached to the 7-position of the isoflavone core.
- Functional Groups: The molecule possesses multiple hydroxyl (-OH) groups, a methoxy (-OCH₃) group, a ketone group (C=O), and ether linkages, which contribute to its polarity and potential for hydrogen bonding.

Below is a diagram illustrating the relationship between the different chemical identifiers for 6"-O-Xylosylglycitin.



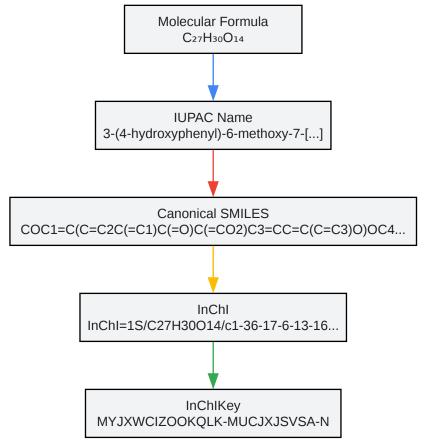


Figure 1: Relationship of Chemical Identifiers for 6"-O-Xylosylglycitin

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Figure 1: Relationship of Chemical Identifiers

Physicochemical Data

A summary of the key physicochemical data for **6"-O-Xylosylglycitin** is presented in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C27H30O14	[5]
Molecular Weight	578.52 g/mol	[1][6]
IUPAC Name	3-(4-hydroxyphenyl)-6- methoxy-7- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- [[(2S,3R,4S,5R)-3,4,5- trihydroxyoxan-2- yl]oxymethyl]oxan-2- yl]oxychromen-4-one	[5]
Canonical SMILES	COC1=C(C=C2C(=C1)C(=O)C (=CO2)C3=CC=C(C=C3)O)OC 4C(C(C(C(O4)COC5C(C(C(C O5)O)O)O)O)O)O	[5]
Isomeric SMILES	COC1=C(C=C2C(=C1)C(=O)C (=CO2)C3=CC=C(C=C3)O)O[C@H]4INVALID-LINK CO[C@H]5INVALID-LINK O)O)O)O)O">C@@HO	[5]
InChI	InChI=1S/C27H30O14/c1-36- 17-6-13-16(37-8- 14(20(13)30)11-2-4-12(28)5-3- 11)7-18(17)40-27- 25(35)23(33)22(32)19(41- 27)10-39-26- 24(34)21(31)15(29)9-38- 26/h2-8,15,19,21-29,31-35H,9- 10H2,1H3/t15-,19-,21+,22-,23 +,24-,25-,26+,27-/m1/s1	[5]
InChlKey	MYJXWCIZOOKQLK- MUCJXJSVSA-N	[5]



Synonyms	6"-O-xylosyl-glycitin, 6-O- xylosyl-glycitin	[5]
Natural Source	Flower of Pueraria thunbergiana Benth.	[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **6"-O-Xylosylglycitin** can be found in the primary literature. A general workflow for the isolation of isoflavonoids from plant material is outlined below.



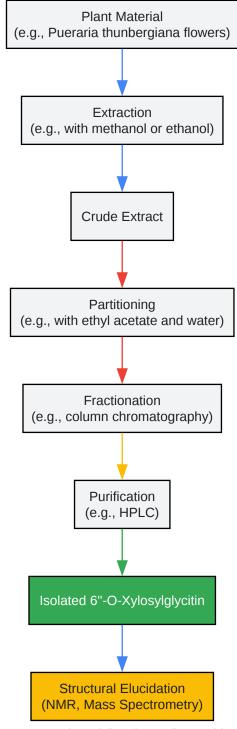


Figure 2: General Workflow for Isoflavonoid Isolation

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Figure 2: General Workflow for Isoflavonoid Isolation

Methodology:



- Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature.
- Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Fractionation: The ethyl acetate and n-butanol fractions, which are rich in flavonoids, are often subjected to column chromatography over silica gel or other stationary phases.
- Purification: Final purification is usually achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 6"-O-Xylosylglycitin.
- Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Conclusion

This technical guide provides the core chemical information for **6"-O-Xylosylglycitin**, including its molecular formula, structure, and key physicochemical properties. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of natural products, pharmacology, and drug development. Further research into the biological activities and potential therapeutic applications of this isoflavonoid is warranted.

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